H-beta-MeAla-OtBu*HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

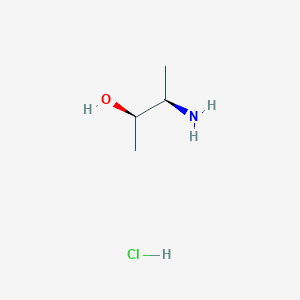

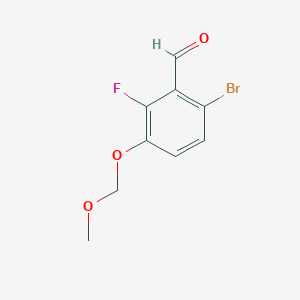

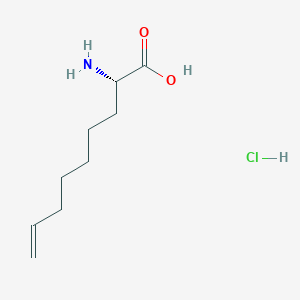

H-beta-MeAla-OtBu*HCl, also known as Hydroxycinnamoyl-beta-Methylalanine tert-Butyl Ester Hydrochloride, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It is an off-white powder with a molecular formula of C8H18ClNO2 .

Physical And Chemical Properties Analysis

H-beta-MeAla-OtBu*HCl is an off-white powder . Its molecular formula is C8H18ClNO2, and it has a molecular weight of 195.69 g/mol. Further physical and chemical properties are not provided in the search results.Mécanisme D'action

Target of Action

H-beta-MeAla-OtBuHCl is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose, a simple carbohydrate that the body uses for energy

Mode of Action

The mode of action of H-beta-MeAla-OtBu*HCl is not explicitly stated in the available resources. As an alanine derivative, it may interact with its targets in a similar manner to alanine. Alanine is involved in the glucose-alanine cycle, which allows muscles and other tissues to derive energy from amino acids. It’s also involved in the process of gluconeogenesis, where glucose is produced from non-carbohydrate sources .

Biochemical Pathways

The biochemical pathways affected by H-beta-MeAla-OtBu*HCl are likely related to those of alanine due to its status as an alanine derivative. Alanine plays a role in several biochemical pathways, including protein synthesis and the glucose-alanine cycle. In the glucose-alanine cycle, alanine is transported to the liver from muscles, where it is converted into pyruvate and then glucose, which can be used for energy .

Result of Action

Given its status as an alanine derivative, it may share some of the effects of alanine, such as participating in protein synthesis and energy production .

Propriétés

IUPAC Name |

tert-butyl 3-(methylamino)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,3)11-7(10)5-6-9-4;/h9H,5-6H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTIVPYUPOXXCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-beta-MeAla-OtBu*HCl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

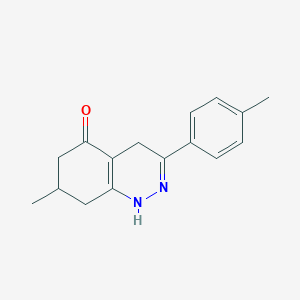

![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)

![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)

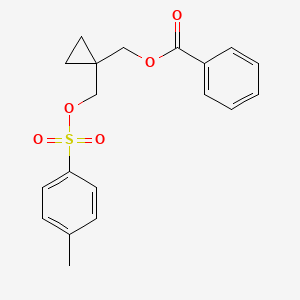

![1-Ethyl-2,3-dimethylimidazolium tosylate, 98% [EDiMlM] [TOS]](/img/structure/B6361101.png)

![2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B6361122.png)